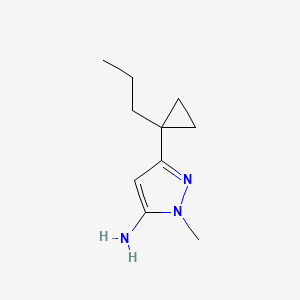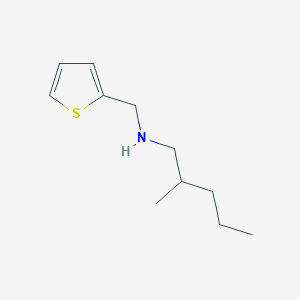![molecular formula C8H14OS B13285405 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde](/img/structure/B13285405.png)
1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄OS It is characterized by a cyclobutane ring substituted with a methylsulfanyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutylmethyl bromide with sodium methylthiolate, followed by oxidation of the resulting thioether to the corresponding aldehyde. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[2-(Methylsulfanyl)ethyl]cyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules, particularly in the development of enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfanyl group can also participate in interactions with sulfur-containing biomolecules, affecting their function.
Comparison with Similar Compounds
1-bromo-3-[2-(methylsulfanyl)ethyl]cyclobutane: Similar structure with a bromine atom instead of an aldehyde group.
1-[2-(methylsulfanyl)ethyl]cyclohexane-1-carbaldehyde: Similar structure with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness: 1-[2-(Methylsulfanyl)ethyl]cyclobutane-1-carbaldehyde is unique due to its combination of a cyclobutane ring, a methylsulfanyl group, and an aldehyde group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C8H14OS |
|---|---|
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-(2-methylsulfanylethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-10-6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3 |
InChI Key |
YOSWAFBCZIQDEG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B13285326.png)
amine](/img/structure/B13285328.png)


![2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B13285344.png)



![6-Hydroxy-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13285383.png)





